molecular formula C18H23N B2755575 (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine CAS No. 160254-19-3

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Cat. No.: B2755575
CAS No.: 160254-19-3
M. Wt: 253.389
InChI Key: RZQCNCFIOOXJEU-UHFFFAOYSA-N
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Description

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is an organic compound with the molecular formula C18H23N and a molecular weight of 253.38 g/mol . This compound is characterized by its unique structure, which includes both a phenylpropyl and a phenylethyl group attached to an amine. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-1-amine with 2-phenylethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine group, converting it to a corresponding imine or nitrile.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the amine to a secondary or primary amine, depending on the conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or primary amines .

Scientific Research Applications

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, modulating neurotransmitter release and uptake. It may also inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine can be compared with other similar compounds, such as:

    Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Methamphetamine: A powerful central nervous system stimulant with high potential for abuse and addiction.

Properties

IUPAC Name

2-methyl-1-phenyl-N-(2-phenylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15(2)18(17-11-7-4-8-12-17)19-14-13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQCNCFIOOXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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